Cas no 175278-24-7 (4-bromo-2-ethylbenzene-1-sulfonyl chloride)
4-bromo-2-ethylbenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-ethylbenzene-1-sulfonylchloride
- 4-bromo-2-ethylbenzenesulfonyl chloride
- 4-BROMO-2-ETHYLBENZENESULPHONYL CHLORIDE
- Benzenesulfonylchloride, 4-bromo-2-ethyl-
- 4-Bromo-2-Ethyl-Benzenesulfonylchloride
- 4-bromo-3-ethylbenzenesulfonyl chloride
- 4-BROMO-2-ETHYLBENZENE-1-SULPHONYL CHLORIDE
- 4-bromo-2-ethylbenzene-1-sulfonyl chloride
- MFCD00204178
- C91028
- AKOS015835503
- DTXSID30372121
- PS-10879
- 175278-24-7
- SCHEMBL552405
- 4-bromo-2-ethylbenzene-1-sulfonyl chloride, AldrichCPR
- FT-0617765
- EN300-271032
- 4-bromo-2-ethyl-benzenesulfonyl Chloride
- (3-T-BUTYL-5-METHYLPHENYL)BORONICACID
- CS-0296581
- UOIVESXBURLTPX-UHFFFAOYSA-N
- A812048
- 4-Bromo-2-ethylbenzenesulphonyl chloride 95+%
- 4-Bromo-2-ethylbenzene-1-sulfonyl chloride, 95+%
- Benzenesulfonyl chloride, 4-bromo-2-ethyl-
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- MDL: MFCD00204178
- Inchi: 1S/C8H8BrClO2S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5H,2H2,1H3
- InChI Key: UOIVESXBURLTPX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)CC)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 281.91200
- Monoisotopic Mass: 281.912
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5A^2
- XLogP3: 3.4
Experimental Properties
- Density: 1.619
- Boiling Point: 101 °C
- Flash Point: 152°C
- Refractive Index: 1.569
- PSA: 42.52000
- LogP: 4.01980
4-bromo-2-ethylbenzene-1-sulfonyl chloride Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34-22
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Risk Phrases:R34
- HazardClass:MOISTURE SENSITIVE, CORROSIVE
4-bromo-2-ethylbenzene-1-sulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-bromo-2-ethylbenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038555-1g |
4-Bromo-2-ethylbenzenesulfonyl chloride |
175278-24-7 | 95% | 1g |
£22.00 | 2022-03-01 | |
| Alichem | A019089557-5g |
4-Bromo-2-ethylbenzene-1-sulfonyl chloride |
175278-24-7 | 95% | 5g |
1,075.35 USD | 2021-05-31 | |
| Alichem | A019089557-10g |
4-Bromo-2-ethylbenzene-1-sulfonyl chloride |
175278-24-7 | 95% | 10g |
1,326.60 USD | 2021-05-31 | |
| Alichem | A019089557-25g |
4-Bromo-2-ethylbenzene-1-sulfonyl chloride |
175278-24-7 | 95% | 25g |
2,785.65 USD | 2021-05-31 | |
| TRC | B010475-250mg |
4-Bromo-2-ethylbenzenesulfonyl Chloride |
175278-24-7 | 250mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B010475-500mg |
4-Bromo-2-ethylbenzenesulfonyl Chloride |
175278-24-7 | 500mg |
$ 105.00 | 2022-06-07 | ||
| Apollo Scientific | OR5613-250mg |
4-Bromo-2-ethylbenzenesulfonyl chloride |
175278-24-7 | 95+% | 250mg |
£18.00 | 2025-02-20 | |
| Apollo Scientific | OR5613-1g |
4-Bromo-2-ethylbenzenesulfonyl chloride |
175278-24-7 | 95+% | 1g |
£54.00 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0331-100mg |
4-bromo-2-ethylbenzene-1-sulfonyl chloride |
175278-24-7 | 95% | 100mg |
¥555.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0331-250mg |
4-bromo-2-ethylbenzene-1-sulfonyl chloride |
175278-24-7 | 95% | 250mg |
¥739.0 | 2024-04-23 |
4-bromo-2-ethylbenzene-1-sulfonyl chloride Suppliers
4-bromo-2-ethylbenzene-1-sulfonyl chloride Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-bromo-2-ethylbenzene-1-sulfonyl chloride
4-Bromo-2-Ethylbenzene-1-Sulfonyl Chloride: A Comprehensive Overview
4-Bromo-2-Ethylbenzene-1-Sulfonyl Chloride (CAS No. 175278-24-7) is a versatile organic compound with significant applications in various fields of chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a bromo-substituted aromatic ring and an ethyl substituent. The combination of these functional groups makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules with tailored properties.
The molecular structure of 4-bromo-2-ethylbenzene-1-sulfonyl chloride consists of a benzene ring with three substituents: a bromine atom at the para position, an ethyl group at the meta position, and a sulfonyl chloride group at the ortho position. This arrangement imparts distinct electronic and steric properties to the molecule, making it highly reactive under specific conditions. The sulfonyl chloride group is particularly reactive due to the electrophilic nature of the sulfur atom, which facilitates nucleophilic substitution reactions. This reactivity is exploited in various synthetic pathways to construct biologically active compounds.
Recent advancements in synthetic chemistry have highlighted the role of 4-bromo-2-ethylbenzene-1-sulfonyl chloride as a key intermediate in the development of novel drugs. For instance, researchers have utilized this compound to synthesize sulfonamide derivatives, which are known for their pharmacological activities, including anti-inflammatory and antiviral properties. The bromine substituent in the aromatic ring serves as a directing group, facilitating further functionalization through substitution or coupling reactions. This dual functionality makes the compound an ideal building block for constructing multi-functional molecules.
In addition to its role in drug discovery, 4-bromo-2-Ethylbenzene-1-Sulfonyl Chloride has found applications in materials science. Its ability to undergo nucleophilic substitution reactions has been leveraged to create advanced polymers and coatings with enhanced mechanical and thermal properties. For example, recent studies have demonstrated the use of this compound in synthesizing sulfonated polystyrene derivatives, which exhibit improved ion-exchange capabilities and are promising candidates for water treatment applications.
The synthesis of 4-bromo-2-Ethylbenzene-1-Sulfonyl Chloride typically involves multi-step processes that combine aromatic substitution and sulfonation reactions. The starting material is often brominated benzene derivatives, which are subjected to sulfonation using sulfur trioxide or other sulfonating agents. Subsequent chlorination steps yield the sulfonyl chloride derivative. Optimization of these reaction conditions has been a focus of recent research efforts to enhance yield and purity while minimizing environmental impact.
From an environmental perspective, understanding the fate and behavior of 4-bromo-2-Ethylbenzene-1-Sulfonyl Chloride in different media is crucial for assessing its potential risks. Studies have shown that this compound undergoes hydrolysis under alkaline conditions to form corresponding sulfonic acids, which are less hazardous but still require proper disposal. Regulatory frameworks governing chemical safety continue to evolve, emphasizing the importance of sustainable practices in chemical synthesis and waste management.
In conclusion, 4-bromo-2-Ethylbenzene-1-Sulfonyl Chloride (CAS No. 175278-24-) stands as a pivotal compound in modern organic chemistry. Its unique structure and reactivity make it an indispensable tool for synthesizing complex molecules with diverse applications across industries. As research progresses, new insights into its synthetic potential and environmental impact will undoubtedly further enhance its utility while ensuring responsible use.
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